4-Bromo-4'-[(hydroxy)(tosyloxy)iodo]biphenyl
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Overview
Description
4-Bromo-4’-[(hydroxy)(tosyloxy)iodo]biphenyl is a compound that belongs to the class of hypervalent iodine reagents. These compounds are known for their versatility in organic synthesis, particularly in oxidation and functional group transformations. The presence of both bromine and iodine in the biphenyl structure makes it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-4’-[(hydroxy)(tosyloxy)iodo]biphenyl can be synthesized through a series of reactions starting from biphenyl derivatives. One common method involves the bromination of biphenyl to introduce the bromine atom, followed by iodination to introduce the iodine atom.
Industrial Production Methods
Industrial production of 4-Bromo-4’-[(hydroxy)(tosyloxy)iodo]biphenyl typically follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4’-[(hydroxy)(tosyloxy)iodo]biphenyl undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, converting alcohols to aldehydes or ketones.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Addition: The compound can participate in addition reactions with alkenes and alkynes.
Common Reagents and Conditions
Oxidation: Common reagents include m-chloroperbenzoic acid (MCPBA) and p-toluenesulfonic acid (PTSA).
Substitution: Reagents such as sodium hydroxide or potassium carbonate are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Substitution: Various substituted biphenyl derivatives.
Addition: Vinylated biphenyl compounds.
Scientific Research Applications
4-Bromo-4’-[(hydroxy)(tosyloxy)iodo]biphenyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for oxidation and functional group transformations.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of diagnostic agents and therapeutic compounds.
Industry: Applied in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 4-Bromo-4’-[(hydroxy)(tosyloxy)iodo]biphenyl involves the formation of hypervalent iodine intermediates. These intermediates facilitate the transfer of oxygen or other functional groups to the substrate, leading to the desired transformation. The molecular targets and pathways involved depend on the specific reaction and substrate used .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-4’-[(diacetoxy)iodo]biphenyl
- 4,4’-Bis[(hydroxy)(tosyloxy)iodo]biphenyl
- 1,4-Bis[4-(diacetoxyiodo)phenyl]benzene
Uniqueness
4-Bromo-4’-[(hydroxy)(tosyloxy)iodo]biphenyl is unique due to its combination of bromine, iodine, hydroxy, and tosyloxy groups. This combination provides a versatile platform for various chemical transformations, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C19H16BrIO4S |
---|---|
Molecular Weight |
547.2 g/mol |
IUPAC Name |
[[4-(4-bromophenyl)phenyl]-hydroxy-λ3-iodanyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H16BrIO4S/c1-14-2-12-19(13-3-14)26(23,24)25-21(22)18-10-6-16(7-11-18)15-4-8-17(20)9-5-15/h2-13,22H,1H3 |
InChI Key |
VUPQPRWJJNYNLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OI(C2=CC=C(C=C2)C3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
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